hSMG-1 inhibitor 11e is a selective inhibitor targeting the human SMG-1 kinase, which plays a crucial role in the nonsense-mediated decay (NMD) pathway, a cellular mechanism that regulates mRNA stability and degradation. This compound has garnered attention due to its potential applications in cancer treatment, particularly in enhancing the efficacy of therapies by modulating gene expression through NMD inhibition. The compound is classified as a pyrimidine derivative, reflecting its structural characteristics and mechanism of action within cellular pathways.
hSMG-1 inhibitor 11e, also known as PC-35788, was identified through high-throughput screening aimed at discovering compounds that inhibit the NMD pathway. The classification of this compound as a kinase inhibitor stems from its ability to selectively inhibit human SMG-1 kinase activity with significant potency. It has been shown to possess an IC50 value of approximately 45 nM, indicating its effectiveness against this target while maintaining a high selectivity ratio (900-fold) over other kinases such as mTOR and PI3Kα/γ .
The synthesis of hSMG-1 inhibitor 11e involves several key steps that focus on creating specific intermediates necessary for constructing the final compound. The synthetic route typically includes:
Details regarding specific reagents and conditions used during synthesis can be found in specialized chemical literature and patents .
The molecular structure of hSMG-1 inhibitor 11e features a pyrimidine core, which is characteristic of many kinase inhibitors. The structural formula includes various functional groups that contribute to its binding affinity and selectivity for human SMG-1.
The structural analysis indicates that modifications to the pyrimidine ring and attached substituents enhance its specificity towards human SMG-1 while reducing off-target effects .
hSMG-1 inhibitor 11e participates in several chemical reactions during its synthesis and biological activity:
The technical details surrounding these reactions highlight the importance of reaction kinetics and thermodynamics in optimizing the compound's effectiveness .
The mechanism of action for hSMG-1 inhibitor 11e revolves around its ability to inhibit the activity of human SMG-1 kinase, which is integral to the NMD pathway. By blocking this kinase:
Data from various studies indicate that treatment with hSMG-1 inhibitor 11e results in significant upregulation of target genes involved in tumor progression .
These properties are critical for determining optimal conditions for laboratory use and potential therapeutic applications .
hSMG-1 inhibitor 11e has several scientific applications, particularly in cancer research:
The ongoing research into hSMG-1 inhibitors like 11e highlights their promise in advancing therapeutic strategies against cancer .
hSMG-1 inhibitor 11e (chemical name: 1-{4-[4-(2-{[3-(dimethylsulfamoyl)-4-methylphenyl]amino}pyrimidin-4-yl)pyridin-2-yl]phenyl}-3-methylurea; CAS: 1402452-10-1) is a highly selective ATP-competitive inhibitor targeting the phosphatidylinositol 3-kinase-related kinase (PIKK) family member hSMG-1. Biochemical profiling reveals exceptional potency against hSMG-1, with a half-maximal inhibitory concentration (IC50) of <0.05 nM [1] [2] [4]. This inhibitor exhibits >900-fold selectivity for hSMG-1 over the closely related kinase mTOR (IC50 = 45 nM) and significant selectivity over PI3Kα (IC50 = 61 nM) and PI3Kγ (IC50 = 92 nM) [1] [4] [5]. Even weaker activity is observed against cyclin-dependent kinases CDK1 (IC50 = 32 µM) and CDK2 (IC50 = 7.1 µM), underscoring its precision for hSMG-1 [2] [4].
Kinase Target | IC50 Value | Selectivity Ratio (vs. hSMG-1) |
---|---|---|
hSMG-1 | <0.05 nM | 1 |
mTOR | 45 nM | >900-fold |
PI3Kα | 61 nM | >1,200-fold |
PI3Kγ | 92 nM | >1,800-fold |
CDK1 | 32 µM | >640,000-fold |
CDK2 | 7.1 µM | >142,000-fold |
The molecular structure of hSMG-1 inhibitor 11e (C26H27N7O3S; MW: 517.6 g/mol) enables high-affinity binding to the ATP-binding cleft of hSMG-1 [3] [4]. Key features include:
This binding mode disrupts hSMG-1’s catalytic activity by preventing ATP coordination and subsequent phosphorylation of its primary substrate, UPF1—a key effector of nonsense-mediated mRNA decay (NMD) [1] .
Functional Group | Role in Binding | Target Kinase Domain |
---|---|---|
Pyrimidine-pyridine core | H-bonding with hinge region | ATP-binding cleft |
3-(Dimethylsulfamoyl)-4-methylaniline | Hydrophobic interactions | Hydrophobic pocket I |
3-Methylurea | Van der Waals contacts | Specificity pocket |
hSMG-1 inhibitor 11e’s kinetic parameters reveal its unique affinity among PIKK family kinases:
The inhibitor’s >900-fold selectivity for hSMG-1 over mTOR and PI3Ks stems from these subtle differences in ATP-pocket architecture, enabling precise interrogation of hSMG-1-dependent cellular functions without broad PIKK family inhibition [1] [5].
hSMG-1 phosphorylates UPF1 to initiate NMD—a conserved RNA surveillance pathway degrading transcripts with premature termination codons (PTCs) . Inhibitor 11e blocks this process via:
This establishes inhibitor 11e as a critical tool for dissecting NMD’s contributions to gene regulation, stress responses, and disease [1] .
Table 3: Standardized Nomenclature for hSMG-1 Inhibitor 11e
Nomenclature Type | Designation |
---|---|
Systematic Name | 1-[4-[4-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea |
Synonyms | hSMG-1-IN-11e; GSK1286783 |
CAS Registry Number | 1402452-10-1 |
Molecular Formula | C26H27N7O3S |
Canonical SMILES | CC1=C(C=C(C=C1)NC2=NC=CC(=N2)C3=CC(=NC=C3)C4=CC=C(C=C4)NC(=O)NC)S(=O)(=O)N(C)C |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7